

# A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)benzaldehyde

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A Senior Application Scientist's Reference on Nomenclature, Properties, Synthesis, and Applications

## Abstract

This technical guide provides an in-depth examination of **4-(4-methoxyphenyl)benzaldehyde**, a biphenyl derivative of significant interest in medicinal chemistry and material science. The document covers its formal nomenclature, physicochemical properties, detailed synthetic protocols with an emphasis on the Suzuki-Miyaura cross-coupling reaction, and its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

## Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific research. This section delineates the formal naming conventions and identifiers for the target molecule.

### 1.1. IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **4-(4-methoxyphenyl)benzaldehyde**<sup>[1]</sup>. This name clearly defines the structural arrangement: a benzaldehyde molecule substituted at the 4-position with a 4-methoxyphenyl group.

## 1.2. Synonyms and Identifiers

In literature and commercial catalogs, this compound is frequently listed under several synonyms. The most common of these are:

- 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde[1][2][3]
- 4'-Methoxybiphenyl-4-carboxaldehyde[2][4]
- 4'-Methoxy-biphenyl-4-carbaldehyde[1]

For unambiguous identification, the following identifiers are crucial:

- CAS Number: 52988-34-8[1][4]
- Molecular Formula: C<sub>14</sub>H<sub>12</sub>O<sub>2</sub>[4]
- Molecular Weight: 212.24 g/mol [1][4]
- PubChem CID: 1394487[1]

## 1.3. Chemical Structure

The molecule consists of two phenyl rings directly bonded to each other. One ring is functionalized with a formyl (aldehyde) group, and the other with a methoxy group, both at the para-position (position 4) relative to the biphenyl bond.

Caption: Chemical structure of **4-(4-methoxyphenyl)benzaldehyde**.

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its suitability for various applications.

### 2.1. Summary of Properties

The key quantitative data for **4-(4-methoxyphenyl)benzaldehyde** are summarized below for quick reference.

Property	Value	Source(s)
Appearance	White to off-white solid	[2]
Melting Point	98-106 °C	[2][3]
Boiling Point	Not precisely determined; Flash point >110 °C	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[4]
Molecular Weight	212.24 g/mol	[1][4]
SMILES String	COc1ccc(cc1)-c2ccc(C=O)cc2	
InChI Key	JTTIGLYPLMYHAT- UHFFFAOYSA-N	

## 2.2. Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in their respective spin-spin coupling patterns, a singlet for the methoxy (-OCH<sub>3</sub>) protons around 3.8 ppm, and a distinct singlet for the aldehyde (-CHO) proton downfield, typically between 9.9 and 10.1 ppm.
- <sup>13</sup>C NMR: The carbon NMR would display signals for the 14 carbon atoms, including the carbonyl carbon of the aldehyde group (around 190-192 ppm), the methoxy carbon (around 55 ppm), and a series of signals for the aromatic carbons.
- IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically found around 1680-1700 cm<sup>-1</sup>. Other key peaks include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.

## Synthesis and Purification

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for preparing **4-(4-methoxyphenyl)benzaldehyde**.

### 3.1. Rationale for Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preferred method for synthesizing this and other biaryl compounds for several compelling reasons<sup>[5]</sup>:

- **High Functional Group Tolerance:** The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the sensitive aldehyde moiety on the substrate, which could otherwise be prone to oxidation or side reactions.
- **Commercial Availability of Reagents:** The necessary building blocks, such as 4-formylphenylboronic acid and 4-bromoanisole, are readily available from commercial suppliers.
- **High Yields and Purity:** The reaction is known for its high efficiency and selectivity, often providing the desired product in high yields with minimal formation of homocoupled byproducts<sup>[6]</sup>.
- **Green Chemistry Principles:** The boronic acid byproducts are generally considered to be environmentally benign compared to organometallic waste from other coupling methods.

### 3.2. Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of **4-(4-methoxyphenyl)benzaldehyde**.

Reactants:

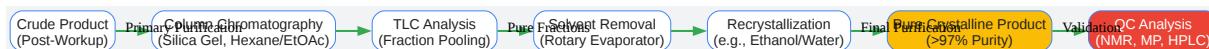
- 4-Bromoanisole (1.0 eq.)
- 4-Formylphenylboronic acid (1.2 eq.)
- Palladium(II) Acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 eq.)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 eq.)
- Solvent: Dioxane/Water mixture (e.g., 4:1 v/v)

Step-by-Step Procedure:

- Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromoanisole, 4-formylphenylboronic acid, and potassium carbonate.
- Catalyst Addition: Add the palladium acetate catalyst to the flask.
- Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
- Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

### 3.3. Purification and Characterization Workflow

The crude product obtained from the synthesis requires purification to meet the high-purity standards required for research and development.



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Caption: Standard workflow for the purification and validation of the synthesized product.

Self-Validating Protocol Insights:

- Column Chromatography: The choice of eluent (e.g., a gradient of hexane and ethyl acetate) is determined by the polarity of the product versus any remaining starting materials or byproducts. The goal is to achieve clear separation on the TLC plate before scaling to the column.
- Recrystallization: This step is crucial for removing minor impurities and obtaining a highly crystalline final product. The solvent system is chosen based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Quality Control (QC): The final validation is non-negotiable.  $^1\text{H}$  NMR confirms the structure, melting point analysis provides a sharp range indicative of high purity, and HPLC offers a quantitative measure of that purity.

## Applications in Research and Drug Development

**4-(4-Methoxyphenyl)benzaldehyde** is not an end product itself but a valuable scaffold and intermediate. Its utility stems from the presence of two key reactive sites: the aldehyde group and the biphenyl core.

- Medicinal Chemistry: The aldehyde group is a versatile handle for various chemical transformations, such as reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form carboxylic acids. These transformations are fundamental in building more complex molecules for drug discovery programs. The biphenyl motif is a common feature in many biologically active compounds.
- Material Science: Biphenyl structures are often incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their rigid, planar nature which can facilitate desirable electronic and optical properties.
- Specialty Chemicals: It serves as a precursor in the synthesis of agrochemicals, dyes, and polymers<sup>[7]</sup>. For instance, it can be used to create compounds that target specific biological pathways in pest control or to formulate stable, vibrant pigments<sup>[7]</sup>.

## Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting.

- Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the solid or its solutions should be performed in a well-ventilated fume hood[8].
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[8][9]. It is noted to be potentially air-sensitive[2][3].
- First Aid Measures:
  - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention[8][9].
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8][9].
  - Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.

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